molecular formula C19H19ClN2O5S B3010990 N-(2H-1,3-benzodioxol-5-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 848894-47-3

N-(2H-1,3-benzodioxol-5-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B3010990
CAS No.: 848894-47-3
M. Wt: 422.88
InChI Key: APOGHSCUXLZSMV-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN2O5S and its molecular weight is 422.88. The purity is usually 95%.
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Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound that integrates a benzodioxole moiety with a piperidine structure, known for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₃ClN₂O₅S
  • Molecular Weight : 396.83 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes such as kinases and proteases, which play critical roles in cell signaling and proliferation.
  • Anticancer Activity : Research indicates that similar compounds with benzodioxole structures exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
  • Antimicrobial Effects : Compounds containing piperidine and sulfonamide functionalities have demonstrated antibacterial properties against strains like Salmonella typhi and Bacillus subtilis .

Anticancer Activity

A study conducted on derivatives of benzodioxole revealed that compounds with similar structures exhibited significant anticancer activity. The following table summarizes the findings related to the cytotoxic effects of related compounds:

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AMCF-710
Compound BA54915
Compound CHepG212

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Level
Bacillus subtilis32Moderate
Escherichia coli64Weak
Salmonella typhi16Strong

These results indicate that the compound exhibits variable antibacterial activity depending on the strain tested .

Case Studies

  • Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for their biological activities. Among them, compounds featuring sulfonamide groups showed strong inhibitory effects against acetylcholinesterase (AChE) and urease, highlighting their potential in treating neurodegenerative diseases and infections .
  • Anticancer Screening : In a recent study, derivatives similar to this compound were tested for their anticancer properties. The results indicated that these compounds significantly inhibited tumor growth in vitro and in vivo models, suggesting their potential as anticancer agents .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest in various scientific research applications. This article explores its potential uses, particularly in pharmacology and medicinal chemistry, based on available literature and studies.

Pharmacological Studies

This compound has been investigated for its potential as a modulator of various biological targets:

  • TRPM8 Modulation: Research indicates that compounds similar to this structure can act as modulators of TRPM8 (transient receptor potential melastatin 8), which is involved in sensory perception and pain pathways. This suggests potential applications in pain management therapies .
  • Anticancer Activity: Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, indicating its potential role in cancer therapeutics .

Neuroscience Research

The compound's interaction with TRP channels suggests its relevance in neuropharmacology. By modulating these channels, it may influence neuronal excitability and neurotransmitter release, making it a candidate for further research into treatments for neurological disorders .

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions, which are of interest in synthetic methodology development. Researchers are exploring efficient synthetic pathways to enhance yield and reduce environmental impact during production .

Case Study 1: TRPM8 Modulation

In a study examining the effects of various compounds on TRPM8 activity, this compound was identified as a promising candidate due to its ability to selectively modulate channel activity without significant side effects on other TRP channels. This specificity is crucial for developing targeted therapies for chronic pain conditions.

Case Study 2: Antitumor Activity

Another study focused on the anticancer properties of related compounds demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, warranting further investigation into its therapeutic potential.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S/c20-14-1-4-16(5-2-14)28(24,25)22-9-7-13(8-10-22)19(23)21-15-3-6-17-18(11-15)27-12-26-17/h1-6,11,13H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOGHSCUXLZSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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